Plasma Exposure: 25-Fold Higher Concentrations vs. Parent Drug (d-threo-Methylphenidate)
In a human pharmacokinetic study, plasma concentrations of D-threo-Ritalinic Acid were, on average, 25-fold higher than those of its parent drug, d-threo-methylphenidate, following a single oral dose [1]. This pronounced difference in systemic exposure underscores the compound's role as a major, abundant metabolite and a superior biomarker for assessing drug compliance and metabolic activity.
| Evidence Dimension | Plasma concentration (Cmax or AUC ratio) |
|---|---|
| Target Compound Data | D-threo-Ritalinic Acid concentrations were 25-fold higher (range: 6–126) than d-threo-methylphenidate. |
| Comparator Or Baseline | d-threo-Methylphenidate (parent drug) |
| Quantified Difference | 25-fold (average) higher exposure for the metabolite. |
| Conditions | Healthy volunteers; single oral dose of 20 mg dl-threo-methylphenidate; plasma analyzed by LC-MS/MS. |
Why This Matters
For laboratories developing therapeutic drug monitoring assays or studying metabolic variability, D-threo-Ritalinic Acid provides a much higher-abundance analyte than the parent drug, improving assay sensitivity and reliability.
- [1] Arvidsson, M., et al. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Eur J Clin Pharmacol 76, 229–237 (2020). View Source
